molecular formula C11H11F3N2O B1405185 3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide CAS No. 851847-06-8

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide

Cat. No. B1405185
M. Wt: 244.21 g/mol
InChI Key: ORUGVEJGMLWOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .

Scientific Research Applications

  • Synthesis and application of trifluoromethylpyridines

    • Field : Agrochemical and pharmaceutical industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Methods : The synthesis and applications of TFMP derivatives involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

    • Field : Antibacterial drug development .
    • Application : A series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
    • Methods : The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

properties

IUPAC Name

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-1-6(5-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGVEJGMLWOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-4-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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